3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Overview
Description
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a chlorinated benzothiophene derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar benzothiophene derivatives and their synthesis, structure, and potential biological activities. These insights can be extrapolated to understand the characteristics of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid.
Synthesis Analysis
The synthesis of benzothiophene derivatives typically involves the interaction of various precursors under controlled conditions. For example, azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are synthesized by reacting aromatic aldehydes with an amino benzothiophene in ethanol, monitored by thin-layer chromatography (TLC) . Similarly, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is synthesized from its formyl precursor using Et3SiH/I2 as a reducing agent . These methods suggest that the synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid would also involve specific reagents and conditions tailored to introduce the chloro groups at the desired positions on the benzothiophene ring.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is typically confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the structure of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was characterized by IR, 1H NMR, 13C NMR, and LCMS . Similarly, the structure of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was confirmed by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral analysis . These techniques would be applicable in analyzing the molecular structure of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid to confirm the placement of the chloro substituents and the integrity of the carboxylic acid group.
Chemical Reactions Analysis
The reactivity of benzothiophene derivatives can be influenced by the substituents on the aromatic core, as seen in the synthesis of azomethine derivatives where the substituents of aldehydes affected the completeness of the condensation reaction . The presence of chloro groups in 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid would likely affect its reactivity, potentially making it a suitable candidate for further chemical transformations or as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The purity of these compounds is often determined by high-performance liquid chromatography (HPLC), as demonstrated for the azomethine derivatives with a purity of more than 95% . These properties are essential for the identification of leading compounds with specified pharmacological properties and for the development of active pharmaceutical substances. The physical and chemical properties of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid would need to be analyzed similarly to ensure its suitability for further research and application.
Scientific Research Applications
Crystal Structure Analysis
Benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, demonstrate significant pharmacological activities. A study detailed the crystal structure of a new polymorph of this compound using X-ray powder diffraction and DFT-D calculations. This research highlights the complex 3D arrangement of the benzothiophene molecules, which could be crucial for understanding the properties and interactions of similar compounds like 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (Dugarte-Dugarte et al., 2021).
Synthesis and Characterization
Another study described the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from a related compound. This provides insights into the chemical reactions and methods that can be used for synthesizing derivatives of benzothiophenes, including 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (Jayaraman et al., 2010).
Pharmaceutical Applications
The antimicrobial properties of various derivatives of benzothiophenes have been explored in research. For instance, the synthesis and antimicrobial activity of some new 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol derivatives were studied, indicating potential pharmaceutical applications for benzothiophene derivatives (Naganagowda & Petsom, 2011).
Ruthenium-Catalyzed Oxidative Vinylation
A study on the ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes through C-H bond cleavage provides insights into novel synthetic pathways that could potentially be applied to 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (Ueyama et al., 2011).
Molecular Docking Analysis
A comprehensive theoretical study on the properties of 1-benzothiophene-2-carboxylic acid, including molecular docking analysis, can provide valuable insights into the interactions and potential applications of similar compounds like 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid (Sagaama & Issaoui, 2020).
Safety And Hazards
The safety and hazards of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid are not explicitly mentioned in the search results. It’s always important to handle chemical compounds with care and follow safety guidelines.
Future Directions
The future directions of research involving 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid are not explicitly mentioned in the search results. However, thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds8.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
3,4,6-trichloro-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTBSOJTMUNLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396644 | |
Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |
CAS RN |
34576-90-4 | |
Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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